2-Bromo-4-chlorothiazole chemical properties
2-Bromo-4-chlorothiazole chemical properties
An In-depth Technical Guide to 2-Bromo-4-chlorothiazole: Properties, Reactivity, and Applications
Introduction
2-Bromo-4-chlorothiazole is a halogenated heterocyclic compound that has emerged as a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry.[1] Its unique structural arrangement, featuring a five-membered thiazole ring with reactive bromine and chlorine substituents at the C2 and C4 positions, respectively, imparts a distinct reactivity profile that synthetic chemists can exploit for the construction of complex molecular architectures.[2] The thiazole core is a prominent scaffold in numerous biologically active molecules, and the strategic placement of two different halogens on this core allows for selective, stepwise functionalization, making it an ideal starting material for creating diverse compound libraries for drug discovery programs.[2][3] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-4-chlorothiazole, with a focus on the mechanistic principles that govern its transformations.
| Property | Value | Source |
| IUPAC Name | 2-bromo-4-chloro-1,3-thiazole | [2] |
| CAS Number | 139670-03-4 | [4] |
| Molecular Formula | C₃HBrClNS | [2] |
| Molecular Weight | 198.47 g/mol | [2] |
| SMILES | C1=C(N=C(S1)Br)Cl | [2] |
| InChI Key | WOUPIOIURYZNRU-UHFFFAOYSA-N | [2] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Molecular Structure and Reactivity Overview
The chemical behavior of 2-Bromo-4-chlorothiazole is dictated by the electronic properties of the thiazole ring and its halogen substituents. The thiazole ring itself is electron-deficient, a characteristic that is amplified by the inductive electron-withdrawing effects of the bromine and chlorine atoms. This inherent electrophilicity makes the carbon atoms of the ring susceptible to nucleophilic attack.
The two halogen atoms exhibit differential reactivity, which is the cornerstone of this reagent's utility. The bromine atom at the C2 position is significantly more labile towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the electronic influence of the adjacent ring nitrogen, which helps to stabilize the transition states and intermediates formed during these reactions.[6] In contrast, the chlorine atom at the C4 position is less reactive. This reactivity gradient allows for selective functionalization at the C2 position while leaving the C4 position intact for subsequent transformations. Furthermore, the C5 position, being the only unsubstituted carbon, is amenable to deprotonation by strong bases, enabling functionalization through lithiation.[2]
Synthesis
While several synthetic routes to 2-Bromo-4-chlorothiazole exist, a common strategy involves the modification of a pre-formed thiazole ring, often starting from 2-aminothiazole derivatives.[2][7] For instance, a Sandmeyer-type reaction on 2-amino-4-chlorothiazole can be employed to introduce the bromine at the C2 position. The synthesis of the 2-amino-4-chlorothiazole precursor can be achieved via the Hantzsch thiazole synthesis, a classical method involving the condensation of a-haloketones (or their equivalents) with thiourea.[8][9]
Illustrative Synthetic Pathway
The following diagram illustrates a general, conceptual pathway for the synthesis of halogenated thiazoles, starting from thiourea and a suitable three-carbon building block.
Caption: Conceptual synthesis pathway to 2-Bromo-4-chlorothiazole.
Chemical Reactivity and Key Transformations
The strategic value of 2-Bromo-4-chlorothiazole lies in its capacity to undergo a variety of selective chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the thiazole ring facilitates nucleophilic aromatic substitution (SNAr). As previously noted, the C2 position is the primary site of reaction due to activation by the adjacent nitrogen atom.[6] This allows for the selective displacement of the bromide by a range of nucleophiles, including amines, thiols, and alkoxides, to generate 2-substituted-4-chlorothiazole derivatives.
Causality: The SNAr mechanism proceeds through a Meisenheimer complex, a negatively charged intermediate. The nitrogen atom at position 3 is well-positioned to stabilize this intermediate through resonance, lowering the activation energy for the attack at the C2 position compared to the C4 position.
-
Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve 2-Bromo-4-chlorothiazole (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents: Add the nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq.).
-
Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, providing powerful methods for carbon-carbon and carbon-heteroatom bond formation.
The Suzuki reaction is a robust method for forming C-C bonds by coupling the thiazole with an organoboron reagent (boronic acid or ester).[10][11] This reaction is fundamental in drug discovery for synthesizing biaryl and related structures.[3][12]
Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the Pd(0) catalyst into the C-Br bond, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
-
Setup: To a reaction vessel, add 2-Bromo-4-chlorothiazole (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere to 80-110 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described for the SNAr reaction.[10]
The Heck reaction couples the thiazole with an alkene to form a substituted alkene, providing a valuable route to vinyl-thiazole derivatives.[14][15]
Mechanism Insight: The Heck reaction cycle also begins with the oxidative addition of Pd(0) to the C-Br bond.[16] This is followed by migratory insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species that is converted back to the active Pd(0) catalyst by the base.[16]
-
Setup: Combine 2-Bromo-4-chlorothiazole (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq.) in a suitable solvent like DMF or acetonitrile.
-
Reaction: Heat the degassed mixture under an inert atmosphere at 80-140 °C until the starting material is consumed.
-
Workup and Purification: After cooling, filter the reaction mixture to remove palladium black, and perform a standard aqueous workup followed by chromatographic purification.
Lithiation at C5
The C-H bond at the 5-position is the most acidic proton on the ring, allowing for regioselective deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[2] The resulting 5-lithio-2-bromo-4-chlorothiazole is a potent nucleophile that can be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups at this position. This transformation is critical for creating trisubstituted thiazole derivatives.
Applications in Drug Discovery and Chemical Biology
The synthetic versatility of 2-Bromo-4-chlorothiazole makes it a key intermediate in the development of novel therapeutic agents and chemical probes.
-
Scaffold for Bioactive Molecules: It serves as a precursor for the synthesis of more complex thiazole derivatives that have shown potential as antitumor, anticonvulsant, and antimicrobial agents.[2] The 2-aminothiazole moiety, readily accessible from this starting material, is a privileged structure in medicinal chemistry.[3][17]
-
Enzyme Inhibition Studies: 2-Bromo-4-chlorothiazole and its derivatives have been identified as inhibitors of cytochrome P450 enzymes.[2] This makes them useful tools for studying drug metabolism and for investigating potential drug-drug interactions.[2][18]
-
Combinatorial Chemistry: Its ability to undergo selective, orthogonal functionalization at three different positions (C2, C4, and C5) makes it an ideal platform for generating large libraries of diverse molecules for high-throughput screening.[1]
Safety and Handling
As with many halogenated heterocyclic compounds, 2-Bromo-4-chlorothiazole must be handled with appropriate caution.[2]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[19]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][18]
-
Hazards: The compound is considered harmful if swallowed or inhaled and can cause skin and serious eye irritation.[20][21] Its halogenated nature suggests potential environmental toxicity.[2]
Conclusion
2-Bromo-4-chlorothiazole is a powerful and versatile intermediate in organic synthesis. The differential reactivity of its two halogen substituents, combined with the potential for functionalization at the C5 position, provides a predictable and controllable platform for the synthesis of complex, highly substituted thiazoles. Its established utility in accessing biologically relevant chemical space ensures that it will remain a valuable tool for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel functional molecules.
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